molecular formula C14H12F3NO2 B11717567 Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

Cat. No.: B11717567
M. Wt: 283.24 g/mol
InChI Key: QDURUMAQIRPCON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate is a high-purity organic compound supplied for research and development purposes in the life sciences and materials chemistry. This ester derivative belongs to a significant class of 5-aryl pyrrole-2-carboxylates, which are recognized as key structural motifs in medicinal chemistry and materials science . The incorporation of the trifluoromethyl group is a common and valuable strategy in drug design, as it can profoundly improve a molecule's metabolic stability, membrane permeability, and overall lipophilicity . The 5-aryl pyrrole-2-carboxylate scaffold is present in numerous biologically active compounds and natural product analogs, including the Lamellarin family, which exhibits activities such as topoisomerase I inhibition and anti-HIV properties . This specific structure can be efficiently synthesized via modern transition metal-catalyzed routes, such as iridium-catalyzed C-H borylation of a pyrrole core followed by Suzuki-Miyaura cross-coupling with appropriate (hetero)aryl halides, allowing for a concise and functional-group-tolerant preparation . As a chemical building block, it serves as a versatile intermediate for further exploration in developing novel therapeutic agents, organic fluorescent materials, and as a constituent in metal-organic frameworks . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate

InChI

InChI=1S/C14H12F3NO2/c1-18-11(7-8-12(18)13(19)20-2)9-3-5-10(6-4-9)14(15,16)17/h3-8H,1-2H3

InChI Key

QDURUMAQIRPCON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Iridium-Catalyzed Borylation

Reagents :

  • Methyl 1H-pyrrole-2-carboxylate

  • Pinacol borane (H−BPin)

  • Iridium catalyst (e.g., [Ir(COD)OMe]₂)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

Conditions :

  • Solvent-free, 100°C, 24 hours

  • Scalable to 40 mmol with >99% yield

Product : Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate

Step 2: Suzuki-Miyaura Coupling

Reagents :

  • Borylated pyrrole

  • 4-Bromo-(trifluoromethyl)benzene

  • Pd(OAc)₂, SPhos ligand

  • K₃PO₄ in dimethoxyethane (DME)

Conditions :

  • 60–80°C, 48 hours

  • Yields: 85–93%

Mechanistic Insight :
The palladium catalyst facilitates cross-coupling between the boronate ester and aryl bromide. Electron-withdrawing trifluoromethyl groups enhance electrophilicity, accelerating transmetallation.

Paal-Knorr Pyrrole Synthesis Followed by Functionalization

The Paal-Knorr method constructs the pyrrole ring from 1,4-diketones and methylamine.

Step 1: Pyrrole Ring Formation

Reagents :

  • 1,4-Diketone precursor (e.g., 3-(4-(trifluoromethyl)phenyl)-2,5-hexanedione)

  • Methylamine hydrochloride

Conditions :

  • Reflux in acetic acid, 12 hours

  • Yield: 70–78%

Intermediate : 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole

Step 2: Esterification and Oxidation

Reagents :

  • Pyrrole intermediate, methyl chloroformate

  • DMAP (catalyst), CH₂Cl₂

Conditions :

  • 0°C to room temperature, 6 hours

  • Yield: 89%

Limitation : Requires pre-functionalized diketones, complicating scalability.

Cyclization of Amino Ketone Precursors

Amino ketones undergo cyclization to form pyrrole esters under acidic conditions.

Reaction Setup

Reagents :

  • 4-(Trifluoromethyl)phenyl-substituted amino ketone

  • Thionyl chloride (SOCl₂), methanol

Conditions :

  • SOCl₂ in CH₂Cl₂, 0°C → room temperature (10–20 hours)

  • Subsequent esterification with methanol, 40–60°C

Yield : 65–72%

Key Optimization :

  • Use of SOCl₂ ensures complete conversion of carboxylic acid to acyl chloride before esterification.

Trifluoromethylation of Pre-Formed Pyrrole Esters

Late-stage trifluoromethylation introduces the CF₃ group via radical or nucleophilic pathways.

Radical Trifluoromethylation

Reagents :

  • Methyl 1-methyl-5-phenylpyrrole-2-carboxylate

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na)

  • tert-Butyl hydroperoxide (TBHP)

Conditions :

  • DCM/H₂O (5:2), 0°C → room temperature, 12 hours

  • Yield: 59%

Mechanism : TBHP generates CF₃ radicals, which add to the phenyl ring via electrophilic substitution.

Esterification of Carboxylic Acid Precursors

Direct esterification of 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid is a straightforward route.

Reagents :

  • Carboxylic acid precursor

  • Thionyl chloride (SOCl₂), methanol

Conditions :

  • SOCl₂ reflux, 2 hours → methanol quench

  • Yield: 88–92%

Advantage : High purity (≥95%) achievable via recrystallization.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)AdvantagesLimitations
Borylation/SuzukiIr catalyst, Pd(OAc)₂85–93No protection steps; scalableRequires specialized catalysts
Paal-Knorr1,4-Diketones, methylamine70–78Modular ring constructionMulti-step; diketone accessibility
Amino Ketone CyclizationSOCl₂, methanol65–72Mild conditionsIntermediate purification challenges
TrifluoromethylationCF₃SO₂Na, TBHP59Late-stage functionalizationRadical side reactions
Direct EsterificationSOCl₂, methanol88–92High purity; simple setupRequires acid precursor

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester can undergo saponification to form the carboxylic acid derivative (1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid, CAS 1153905-13-5) . This reaction typically involves alkaline conditions (e.g., NaOH in ethanol/water).

Trifluoromethyl Group Stability

The trifluoromethyl (CF₃) group is highly stable under standard reaction conditions, making it suitable for subsequent functionalization.

Pyrrole Ring Reactivity

Despite the electron-withdrawing CF₃ group, the pyrrole ring may participate in electrophilic substitution or nucleophilic aromatic substitution , though steric hindrance from the bulky CF₃-substituted phenyl group may limit reactivity.

Characterization Techniques

The compound is characterized using:

  • ¹H NMR and ¹³C NMR : To confirm the methyl ester and aromatic protons. The CF₃ group appears as a singlet in ¹H NMR .

  • IR spectroscopy : Identifies ester carbonyl (C=O) and aromatic C-H stretches.

  • Mass spectrometry : Confirms molecular weight (283.24 g/mol) .

  • Single-crystal X-ray diffraction : While not directly reported for this compound, analogous structures show intermolecular hydrogen bonding and π-π stacking .

Spectroscopic data (example for related structure) :

TechniqueKey Observations
IRC=O stretch at ~1688 cm⁻¹
¹H NMRCF₃ singlet at δ ~6.8 ppm
HRMS[M + H]⁺ at 299.09 m/z

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit promising antimicrobial properties. For instance, the synthesis of novel pyrrole derivatives has shown effectiveness against various bacterial and fungal pathogens. In vitro studies indicated that certain methyl pyrrole derivatives possess significant antibacterial activity, with zones of inhibition measured against specific strains .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Compound A18 mm15 mm
Compound B20 mm12 mm

2. Anti-inflammatory Properties

Pyrrole derivatives have been investigated for their anti-inflammatory effects. Research indicates that compounds similar to methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

1. Pesticide Development

The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for developing new agrochemicals. Studies have shown that pyrrole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. For example, compounds with similar structures have been tested for their efficacy against common agricultural pests, demonstrating significant insecticidal activity .

2. Herbicidal Activity

Research into the herbicidal properties of pyrrole-based compounds has indicated that they can inhibit specific enzymes involved in plant growth. This suggests that this compound could be a candidate for developing selective herbicides .

Materials Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for high-performance materials .

2. Organic Electronics

Due to its electronic properties, this compound has potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups is known to improve charge transport characteristics, which is critical for the efficiency of electronic devices .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Hublikar et al. synthesized a series of pyrrole derivatives including this compound and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antimicrobial agents from this compound .

Case Study 2: Pesticidal Properties

In agricultural research, a series of trifluoromethyl-containing pyrroles were tested for their insecticidal properties against common pests such as aphids and beetles. The findings demonstrated that these compounds could effectively reduce pest populations without adversely affecting non-target organisms, indicating their potential as environmentally friendly pesticides .

Mechanism of Action

The mechanism of action of Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its pyrrole core combined with a trifluoromethylphenyl substituent. Below is a comparative analysis with related compounds from the literature:

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate (Target) Pyrrole - 4-(Trifluoromethyl)phenyl at C5
- Methyl ester at C2
283.25 (calculated) Potential enhanced lipophilicity due to ester group
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid (Parent acid) Pyrrole - 4-(Trifluoromethyl)phenyl at C5
- Carboxylic acid at C2
269.22 Likely lower bioavailability vs. ester derivative
Compound 11d (Urea derivative) Thiazole-phenylurea - 4-(Trifluoromethyl)phenyl
- Piperazinyl-hydrazinyl moiety
534.1 ([M+H]⁺) High yield (85.3%); urea scaffold for kinase inhibition
RCSB PDB 55J Ligand Benzimidazole-pyrimidine - Dual trifluoromethylphenyl groups
- Imidazole-pyridine linkage
518.41 Structural complexity; potential kinase target
EP 4 374 877 A2 (Patent compound) Diazaspirodecene - Trifluoromethylphenyl
- Morpholinyl/ethoxy groups
~650–700 (estimated) Antibacterial/anticancer applications

Key Comparisons

Core Heterocycle Differences: The target compound’s pyrrole core contrasts with thiazole (in 11d ), benzimidazole (in 55J ), and diazaspiro systems (in EP 4 374 877 ).

Trifluoromethylphenyl Substituent :

  • The 4-(trifluoromethyl)phenyl group is a common feature across all compared compounds. Its strong electron-withdrawing nature improves membrane permeability and resistance to oxidative metabolism .

Functional Group Impact :

  • The methyl ester in the target compound increases lipophilicity compared to the carboxylic acid parent . This modification may enhance blood-brain barrier penetration relative to urea (11d) or amide (55J) derivatives.

Synthetic Yields :

  • Urea derivatives (e.g., 11d) exhibit high yields (83–88%), suggesting robust synthetic routes for trifluoromethylphenyl-containing compounds . Data on the target compound’s yield is lacking but could be inferred to align with similar esterification protocols.

Data Table: Substituent Effects on Properties

Property Target Compound 11d (Urea) 55J Ligand Parent Acid
LogP (Predicted) ~3.5 (ester) ~2.8 (urea) ~4.1 (benzimidazole) ~2.2 (carboxylic acid)
Water Solubility Low (ester) Moderate (polar urea) Very low Moderate (ionizable)
Metabolic Stability High (CF₃, ester) Moderate High (rigid structure) Low (acid prone to conjugation)

Q & A

Basic: What are the standard synthetic routes for Methyl 1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylate?

Answer:
The compound can be synthesized via the Paal-Knorr pyrrole synthesis or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-(trifluoromethyl)phenyl moiety. For example:

  • Paal-Knorr method : Reacting γ-diketones with amines under acidic conditions forms the pyrrole core .
  • Suzuki coupling : Aryl halides or boronic acids can be used to attach the trifluoromethylphenyl group to the pyrrole ring .
    Key intermediates (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) are often acylated or functionalized before final esterification .

Basic: How should researchers characterize this compound using spectroscopic methods?

Answer:

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to similar pyrrole derivatives (e.g., δ ~6.3–7.5 ppm for pyrrole protons; δ ~160–170 ppm for carbonyl carbons) .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z 312.1 for C15H13F3NO2) .
  • IR spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and pyrrole ring vibrations (~1450–1550 cm⁻¹) .

Basic: What crystallographic tools are recommended for structural validation?

Answer:

  • SHELX suite : Use SHELXL for refining single-crystal X-ray data and SHELXD for phase determination .
  • Mercury CSD : Visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculate packing similarity .
  • Validation : Check for geometric outliers (e.g., bond angles, R-factors) using CCDC validation tools .

Advanced: How can researchers resolve contradictions between computational (DFT) and experimental structural data?

Answer:

  • Parameter calibration : Ensure computational methods (e.g., B3LYP/6-31G*) match experimental conditions (e.g., solvent, temperature) .
  • Validation : Cross-check NMR chemical shifts with DFT-predicted values and adjust functional/basis sets .
  • Crystallographic refinement : Re-examine X-ray data for disorder or thermal motion artifacts using SHELXL .

Advanced: What strategies improve solubility for biological assays without altering bioactivity?

Answer:

  • Co-solvents : Use DMSO (<10%) or cyclodextrin inclusion complexes .
  • Prodrug derivatization : Convert the methyl ester to a water-soluble salt (e.g., sodium carboxylate) .
  • Micellar systems : Employ surfactants (e.g., Tween-80) for in vitro assays .

Advanced: How can regioselectivity in pyrrole functionalization be rationalized computationally?

Answer:

  • DFT studies : Calculate Fukui indices or electrostatic potential maps to predict electrophilic substitution sites .
  • Transition-state analysis : Compare activation energies for competing pathways (e.g., C-3 vs. C-5 substitution) .
  • NBO analysis : Identify stabilizing interactions (e.g., hyperconjugation with the trifluoromethyl group) .

Advanced: How to address low yields in Suzuki-Miyaura coupling steps?

Answer:

  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) and bases (K2CO3 vs. Cs2CO3) .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Advanced: How to assess stability under varying storage conditions?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for esters) .
  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • Light sensitivity : Use amber vials if UV-Vis spectra indicate photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.